
6-chloro-4-methyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-methyl-1H-indole-2-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C10H8ClNO2 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCn1c(cc2ccc(Cl)cc12)C(O)=O . The InChI key is BMHTUBVXMTYFAS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 454.2±40.0 °C and a predicted density of 1.469±0.06 g/cm3 . Its pKa is predicted to be 4.39±0.30 .科学的研究の応用
Structural Investigations
Research involving structurally similar compounds to 6-chloro-4-methyl-1H-indole-2-carboxylic acid, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, has been conducted. These studies focus on the synthesis and crystallographic analysis of derivatives, providing insights into molecular conformations and interactions (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Novel Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of biologically active derivatives. For example, indole-2-carboxylates have been synthesized into various compounds with potential biological activities (Sharma, 2017).
Study of Molecular Conformations
Studies such as those involving 3-carboxymethyl-1H-indole-4-carboxylic acid provide understanding of molecular conformations and intermolecular interactions, which can be relevant in the development of pharmaceuticals and materials science (Mao, 2011).
Reactions with Various Reagents
Research has also focused on the reactions of similar compounds with different reagents, such as the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide, providing insights into chemical reactions and synthesis pathways (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Synthesis of Heterocyclic Compounds
The compound is also used in the one-pot synthesis of heterocyclic compounds, such as beta-chlorovinyl aldehydes, which are valuable intermediates in organic synthesis (Majo & Perumal, 1996).
Auxin Action and Phytohormones Study
In the field of plant biology, compounds like this compound are studied for their role as auxins, which are plant hormones that regulate growth. This research provides insights into plant biology and agricultural applications (Porter & Thimann, 1965).
Electrochemical Properties
The electrochemical properties of indole-3-acetic acid, a structurally related compound, have been studied, providing insights that are relevant in fields like sensor development and environmental monitoring (Hu & Dryhurst, 1993).
Supercapacitor Applications
Research on carboxylic group substituted polyindole derivatives, like poly(indole-5-carboxylic acid), has implications in the development of supercapacitors, highlighting the potential of these compounds in energy storage applications (Ma, Zhou, Mo, Hou, & Xu, 2015).
Safety and Hazards
将来の方向性
While specific future directions for 6-chloro-4-methyl-1H-indole-2-carboxylic acid were not found in the search results, indole derivatives are a significant area of research due to their prevalence in natural products and drugs . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
特性
IUPAC Name |
6-chloro-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMAUQDNDQXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


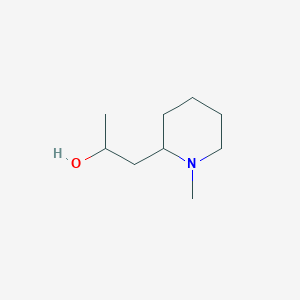
![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)
![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)
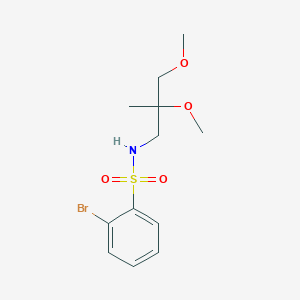

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2667824.png)
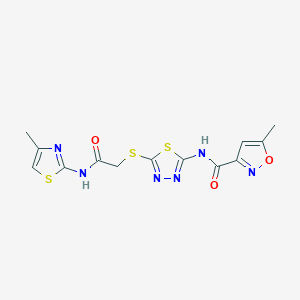
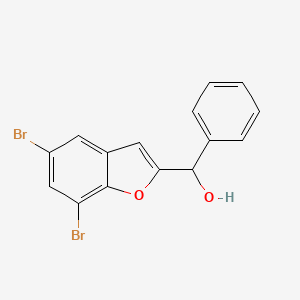
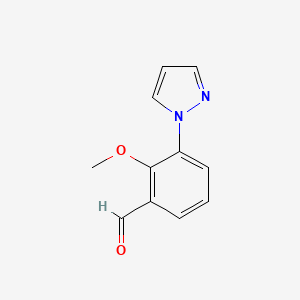
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2667831.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)